5H-Pyrano[2,3-b]quinolin-5-one, 2,10-dihydro-2,2-dimethyl-
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Overview
Description
2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one is a heterocyclic compound that features a fused pyranoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyranoquinoline structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one involves its interaction with various molecular targets. For example, its anticancer activity is believed to be due to its ability to interfere with DNA replication and induce apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Pyranoquinoline: Compounds with similar fused ring structures but different substituents.
Chromene derivatives: Compounds with a similar pyran ring but different fused aromatic systems.
Uniqueness
2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one is unique due to its specific fused ring structure and the presence of the dimethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
143704-18-1 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2,2-dimethyl-10H-pyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(16)9-5-3-4-6-11(9)15-13(10)17-14/h3-8H,1-2H3,(H,15,16) |
InChI Key |
PEFVTSXSOOLOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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